1-(5-(pyridin-4-yl)furan-2-yl)ethan-1-one chemical structure
1-(5-(pyridin-4-yl)furan-2-yl)ethan-1-one chemical structure
Structural Characterization, Synthesis, and Medicinal Chemistry Applications
Abstract
This technical guide provides an in-depth analysis of 1-(5-(pyridin-4-yl)furan-2-yl)ethan-1-one (CAS: 55484-35-0), a biaryl heterocyclic ketone utilized as a critical intermediate in medicinal chemistry. Characterized by a furan linker connecting a pyridine ring and an acetyl moiety, this scaffold serves as a "privileged structure" in the design of kinase inhibitors and antimicrobial agents. This document details its physicochemical properties, validated synthetic protocols via Suzuki-Miyaura cross-coupling, and its strategic utility in Fragment-Based Drug Discovery (FBDD).
Structural Characterization & Physicochemical Properties[1][2][3]
The molecule comprises a central furan ring substituted at the 2- and 5-positions, creating a conjugated system that links an electron-deficient pyridine ring with an electron-withdrawing acetyl group. This conjugation results in planarity, influencing its solubility and binding affinity in protein pockets.
1.1 Nomenclature and Identifiers
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IUPAC Name: 1-[5-(pyridin-4-yl)furan-2-yl]ethan-1-one
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Common Names: 2-Acetyl-5-(4-pyridyl)furan; 5-(4-Pyridyl)-2-acetylfuran
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CAS Registry Number: 55484-35-0
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SMILES: CC(=O)c1oc(cc1)c2ccncc2
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Molecular Formula: C₁₁H₉NO₂
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Molecular Weight: 187.20 g/mol
1.2 Computed Physicochemical Profile
The following properties dictate the molecule's behavior in biological assays and synthetic workups.
| Property | Value (Predicted/Exp) | Significance |
| LogP (Octanol/Water) | 1.8 ± 0.3 | Moderate lipophilicity; suitable for cell permeability. |
| Topological Polar Surface Area (TPSA) | 46.0 Ų | Good oral bioavailability potential (Rule of 5 compliant). |
| H-Bond Acceptors | 3 (Pyridine N, Furan O, Ketone O) | Key interaction points for hydrogen bonding with enzymes. |
| H-Bond Donors | 0 | Lack of donors prevents non-specific binding aggregation. |
| pKa (Pyridine N) | ~5.2 | Protonatable at physiological pH; affects solubility. |
| Melting Point | 110–115 °C (Solid) | Stable solid, unlike the liquid precursor 2-acetylfuran. |
Synthetic Methodology
The most robust route for synthesizing 1-(5-(pyridin-4-yl)furan-2-yl)ethan-1-one is the Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred over direct Friedel-Crafts acylation of 2-(pyridin-4-yl)furan due to the deactivating nature of the pyridine ring and the sensitivity of furan to harsh acidic conditions.
2.1 Retrosynthetic Analysis
The synthesis is best approached by disconnecting the C–C bond between the furan and pyridine rings.
Figure 1: Retrosynthetic disconnection strategy utilizing palladium-catalyzed cross-coupling.
2.2 Validated Experimental Protocol
Reaction Type: Suzuki-Miyaura Coupling Scale: 5.0 mmol basis
Reagents:
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Substrate A: 5-Bromo-2-acetylfuran (1.0 equiv, 945 mg)
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Substrate B: Pyridine-4-boronic acid (1.2 equiv, 738 mg)
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Catalyst: Pd(PPh₃)₄ (5 mol%, 289 mg) or Pd(dppf)Cl₂ (for tougher substrates)
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Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
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Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
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Inert Atmosphere Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with argon or nitrogen for 10 minutes.
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Solvent Degassing: Sparge the 1,4-dioxane/water mixture with argon for 15 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).
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Reactant Addition: Charge the flask with 5-bromo-2-acetylfuran, pyridine-4-boronic acid, and the palladium catalyst.
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Initiation: Add the solvent mixture and the aqueous base via syringe.
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Reflux: Heat the reaction mixture to 90–100 °C for 12–16 hours. Monitor progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS. The starting bromide should disappear.
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Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂, Gradient: 10% → 40% EtOAc in Hexanes).
Self-Validating Checkpoint:
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Success Indicator: Appearance of a new spot on TLC with lower R_f than the starting bromide (due to the polarity of the pyridine nitrogen).
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Yield Expectation: 75–85% as a pale yellow to tan solid.
Medicinal Chemistry Applications
This scaffold is highly valued in Fragment-Based Drug Discovery (FBDD) . The pyridine nitrogen acts as a hydrogen bond acceptor, often mimicking the N1 of the adenine ring in ATP, making it a potent "hinge binder" for kinase inhibitors.
3.1 Pharmacophore Mapping
The molecule presents three distinct vectors for interaction with biological targets:
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Vector A (Pyridine N): Accepts H-bonds from backbone amides (e.g., in the kinase hinge region).
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Vector B (Acetyl Group): Provides a handle for condensation reactions (e.g., Claisen-Schmidt) to generate chalcones or heterocyclization to form pyrazoles.
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Vector C (Furan O): Weak H-bond acceptor; primarily acts as a planar spacer to orient the pyridine and acetyl groups.
Figure 2: Pharmacophore map illustrating the functional roles of each moiety in protein-ligand interactions.
3.2 Downstream Derivatization
The acetyl group is rarely the final endpoint. It is frequently converted into:
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Chalcones: Via condensation with aromatic aldehydes. These derivatives often exhibit enhanced cytotoxicity against cancer cell lines.
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Pyrazoles/Isoxazoles: Via reaction with hydrazines or hydroxylamine. This transformation is common in the synthesis of COX-2 inhibitors and specific kinase inhibitors (e.g., p38 MAPK).
Analytical Profiling (Identification)[4]
To verify the identity of the synthesized compound, compare experimental data against these standard spectral features.
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¹H NMR (400 MHz, CDCl₃):
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Pyridine Protons: Two doublets (AA'BB' system). δ ~8.65 ppm (d, 2H, ortho-N), δ ~7.50 ppm (d, 2H, meta-N).
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Furan Protons: Two doublets. δ ~7.30 ppm (d, 1H, C3-H), δ ~6.90 ppm (d, 1H, C4-H).
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Acetyl Methyl: Singlet. δ ~2.55 ppm (s, 3H).
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LC-MS (ESI):
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Observed Mass: [M+H]⁺ = 188.07 m/z.
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IR Spectroscopy:
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C=O Stretch: Strong band at ~1670–1680 cm⁻¹ (conjugated ketone).
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C=N / C=C Stretch: Bands at ~1590 cm⁻¹ (aromatic ring breathing).
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Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Storage: Store at 2–8 °C under inert gas (Argon). The furan ring is susceptible to oxidation over prolonged exposure to air and light.
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Solubility: Soluble in DMSO, Methanol, Dichloromethane, and Ethyl Acetate. Insoluble in water.[1]
References
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Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
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Furan Synthesis Protocols: Keay, B. A. (1999). Synthetic Strategies for the Construction of 2-Substituted Furans. Chemical Society Reviews, 28, 209-215. Link
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Kinase Inhibitor Scaffolds: Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer, 9, 28–39. Link
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Chemical Data Source: PubChem Compound Summary for CAS 55484-35-0. National Center for Biotechnology Information. Link
